Hexadec-9-en-1-ol;propanoic acid
Description
1.1 Hexadec-9-en-1-ol Hexadec-9-en-1-ol (C₁₆H₃₂O) is a monounsaturated primary alcohol with a 16-carbon chain and a double bond at the 9th position. Its trans-isomer, trans-hexadec-9-en-1-ol (CAS 64437-47-4), has a molecular weight of 240.42 g/mol, a predicted boiling point of 340.0±11.0 °C, and a density of 0.847±0.06 g/cm³ . This compound is structurally related to fatty alcohols and is of interest in fragrance and organic synthesis due to its unsaturated hydrocarbon chain.
1.2 Propanoic Acid Propanoic acid (C₃H₆O₂, CAS 79-09-4) is a short-chain carboxylic acid with a pungent odor, widely used as a food preservative (INS No. 280), antifungal agent, and flavoring compound . It is miscible with water and ethanol and is a key intermediate in microbial metabolism. Its derivatives, such as esters and chlorinated variants, exhibit diverse biological activities, including antimicrobial and flavor-enhancing properties .
Properties
CAS No. |
56218-88-3 |
|---|---|
Molecular Formula |
C19H38O3 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
hexadec-9-en-1-ol;propanoic acid |
InChI |
InChI=1S/C16H32O.C3H6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-2-3(4)5/h7-8,17H,2-6,9-16H2,1H3;2H2,1H3,(H,4,5) |
InChI Key |
IWVWMKGVEGRJPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCCCCCCO.CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexadec-9-en-1-ol can be achieved through the reduction of hexadec-9-en-1-al using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . The propanoic acid component can be synthesized through the oxidation of 1-propanol using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
Industrial Production Methods
Industrial production of hexadec-9-en-1-ol typically involves the hydrogenation of hexadec-9-en-1-al in the presence of a catalyst such as palladium on carbon (Pd/C) . Propanoic acid is industrially produced via the oxo-synthesis of ethylene or ethyl alcohol and the oxidation of propionaldehyde with oxygen .
Chemical Reactions Analysis
Types of Reactions
Hexadec-9-en-1-ol;propanoic acid undergoes various chemical reactions, including:
Oxidation: Hexadec-9-en-1-ol can be oxidized to hexadec-9-en-1-al and further to hexadec-9-enoic acid.
Reduction: Propanoic acid can be reduced to 1-propanol using reducing agents.
Substitution: The hydroxyl group in hexadec-9-en-1-ol can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Hexadec-9-enoic acid.
Reduction: 1-Propanol.
Substitution: Various substituted derivatives of hexadec-9-en-1-ol.
Scientific Research Applications
Hexadec-9-en-1-ol;propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of cosmetics, fragrances, and other industrial products.
Mechanism of Action
The mechanism of action of hexadec-9-en-1-ol;propanoic acid involves its interaction with various molecular targets and pathways. Hexadec-9-en-1-ol can act as a long-chain fatty alcohol, interacting with lipid membranes and enzymes involved in lipid metabolism . Propanoic acid, on the other hand, undergoes metabolism via conversion to propionyl coenzyme A (propionyl-CoA), which participates in the usual metabolic pathways of carboxylic acids .
Comparison with Similar Compounds
Table 1: Comparison of Hexadec-9-en-1-ol with Similar Unsaturated Alcohols
Key Findings:
- Structural Variants : Positional isomers (e.g., 9 vs. 10) and functional group substitutions (alcohols vs. aldehydes/esters) significantly alter physical properties and applications. For example, (Z)-9-Hexadecenal is a pheromone in insects, whereas Hexadec-9-en-1-ol is more relevant in industrial synthesis .
- Biosynthetic Relevance: 9-Octadecenoic acid derivatives are prevalent in plant extracts, suggesting that unsaturated alcohols and acids share biosynthetic pathways in natural systems .
Propanoic Acid and Related Carboxylic Acids/Esters
Table 2: Propanoic Acid Derivatives in Food, Antimicrobial, and Flavor Contexts
Key Findings:
- Flavor Contributions: Esters like 3-(methylthio)propanoic acid methyl ester dominate pineapple aroma, with odor thresholds as low as 7 µg·kg⁻¹ . Their concentrations vary significantly between pineapple cultivars (e.g., 622.49 µg·kg⁻¹ in Tainong No. 4 vs. 78.06 µg·kg⁻¹ in No. 6) .
- Antimicrobial Activity: Chlorinated derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) from marine Streptomyces show selective inhibition against pathogens, highlighting structural tuning for bioactivity .
- Analytical Challenges: Propanoic acid derivatives in fecal volatiles show detection dependency on vial size and fiber type in HS-SPME-GCMS, emphasizing methodological impacts on reported abundances .
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